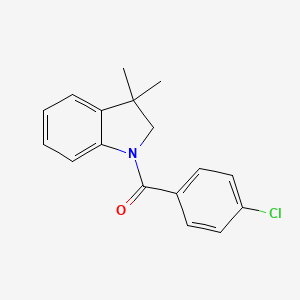
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 g/mol This compound features a 4-chlorophenyl group attached to a 3,3-dimethylindolin-1-yl methanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indoline compounds. These products can have varied applications depending on their chemical structure and properties .
科学的研究の応用
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone: Unique due to its specific substitution pattern and potential biological activities.
Indole derivatives: Share the indoline core structure but differ in their substituents and biological activities.
Benzoyl chloride derivatives: Similar in having a benzoyl chloride moiety but differ in their attached groups and resulting properties.
Uniqueness
This compound stands out due to its combination of a 4-chlorophenyl group and a 3,3-dimethylindolin-1-yl methanone structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H16ClNO |
|---|---|
分子量 |
285.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-(3,3-dimethyl-2H-indol-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO/c1-17(2)11-19(15-6-4-3-5-14(15)17)16(20)12-7-9-13(18)10-8-12/h3-10H,11H2,1-2H3 |
InChIキー |
WKCDZMVHXVXZFK-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)
![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)
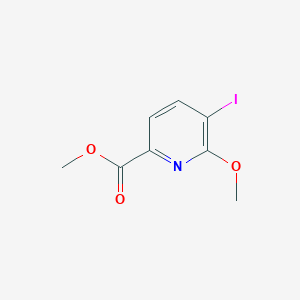
![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)

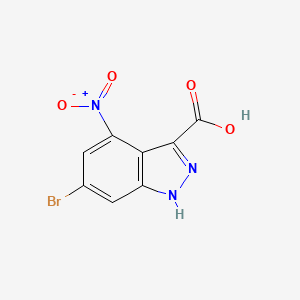
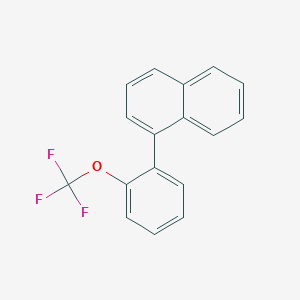
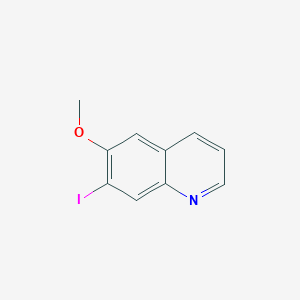

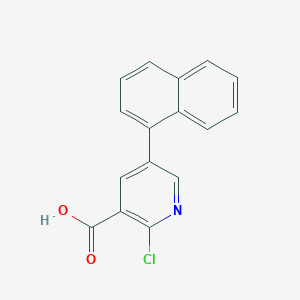
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)
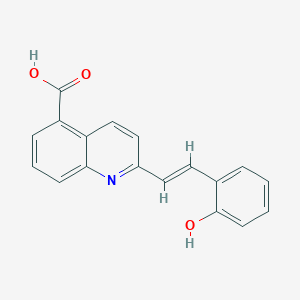

![5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11838077.png)
